molecular formula C6H13NS B2664829 4-Methylthiopiperidine CAS No. 767270-41-7

4-Methylthiopiperidine

Cat. No.: B2664829
CAS No.: 767270-41-7
M. Wt: 131.24
InChI Key: WGFYICOOQBENDY-UHFFFAOYSA-N
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Description

4-Methylthiopiperidine, also known as 4-(Methylthio)piperidine hydrochloride, is a chemical compound with the CAS Number: 208245-70-9 . It has a molecular weight of 167.7 . This compound is typically stored at room temperature and appears as a solid .


Synthesis Analysis

The synthesis of this compound involves various chemical reactions. For instance, one method involves the use of acetonitrile at 90℃ for 2 hours . Another method involves a multi-step reaction with 4 steps, including the use of CH2Cl2, Et3N, dimethylformamide, and TFA .


Chemical Reactions Analysis

Chemical reactions involving this compound can be studied using various electroanalytical tools . These tools can help investigate redox-active intermediates involved in the reactions .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a melting point of 124-127°C .

Scientific Research Applications

1. In Vitro Screening for Protein Synthesis Inhibition

Methylated 4-oxypiperidine derivatives, a category related to 4-Methylthiopiperidine, have been tested for their ability to inhibit protein synthesis. A study found a direct correlation between the extent of methylation of these compounds and their inhibitory activity in a rabbit reticulocyte lysate cell-free translation system (Kuznetsov et al., 1986).

2. Potentiation of Synaptic and Neuromuscular Transmission

Aminopyridines like 4-aminopyridine and its analogs have been found to stimulate high voltage-activated Ca2+ channels in neurons, which can improve neuromuscular function in patients with spinal cord injury, myasthenia gravis, or multiple sclerosis. This challenges the conventional view that these compounds facilitate synaptic and neuromuscular transmission by blocking K+ channels (Wu et al., 2009).

3. Influence on Nematode Populations and Seed Production

Organic pesticides containing compounds similar to this compound, like ethyl 4-(methylthio)-m-tolyl isopropylphosphoramidate, have been used to control nematode populations in agricultural settings. Their application on centipede grass significantly reduced populations of certain nematodes and correlated with increased seed production (Johnson, 1970).

4. Effects on Cardiac Purkinje Fibers

Studies on 4-aminopyridine, which shares structural similarities with this compound, have shown that it can slow the rate of repolarization in sheep cardiac Purkinje fibers, suggesting potential implications in cardiovascular research (Kenyon & Gibbons, 1979).

5. Potential Use in Parkinson's Disease Models

1-Methyl-4-phenylpyridinium, a neurotoxin used in cellular models of Parkinson's Disease, shares a pyridinium core with this compound. Studies on this compound have provided insights into molecular signalling mechanisms linking iron, reactive oxygen species, and apoptosis in neurodegenerative diseases (Kalivendi et al., 2003).

Safety and Hazards

4-Methylthiopiperidine is classified under Acute toxicity, oral (Category 4), H302 according to the Safety Data Sheet . This indicates that it can be harmful if swallowed.

Future Directions

While specific future directions for 4-Methylthiopiperidine were not found in the search results, it’s worth noting that the field of medicinal chemistry continues to evolve with new production, modification, and analytic technologies . These advancements could potentially influence future research and applications of compounds like this compound.

Properties

IUPAC Name

4-methylsulfanylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NS/c1-8-6-2-4-7-5-3-6/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGFYICOOQBENDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CCNCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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